

SNX7 Antibody: Application Notes and Protocols for Western Blot and Immunofluorescence

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Compound of Interest

Compound Name: SNX7

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This document provides detailed application notes and protocols for the use of antibodies targeting Sorting Nexin 7 (**SNX7**) in Western Blot (WB) and Immunofluorescence (IF) experiments. **SNX7** is a member of the sorting nexin family, proteins involved in intracellular trafficking and membrane dynamics.^[1] It plays a role in various cellular processes, including autophagy and the regulation of signaling pathways.^{[1][2]}

Introduction to SNX7

Sorting Nexin 7 is a peripheral membrane protein characterized by the presence of a Phox (PX) domain, which facilitates its interaction with phosphoinositides, key lipids in cellular membranes.^[3] **SNX7** is implicated in the regulation of autophagosome formation through its interaction with other proteins like SNX4 to control the trafficking of ATG9A.^{[1][2]} Recent studies have highlighted its role in cancer, where it can act as a tumor suppressor by activating the cFLIP/caspase-8 signaling pathway, thereby inhibiting autophagy in prostate cancer cells.^[1] Its function as an anti-apoptotic protein has also been noted in liver tissue.^{[4][5]} Given its involvement in critical cellular pathways, **SNX7** is a protein of significant interest in various research fields, including cancer biology and neurodegenerative diseases.^[4]

Data Presentation: Quantitative Summary

The following tables summarize the recommended starting concentrations and conditions for using **SNX7** antibodies in Western Blot and Immunofluorescence experiments based on

available data. Optimization may be required for specific experimental setups.

Table 1: **SNX7** Antibody Recommendations for Western Blot

Antibody/Supplier	Catalog Number	Species Reactivity	Recommended Dilution	Tested Cell Lysates
Novus Biologicals	NBP2-20450	Human, Mouse, Rat	1:500 - 1:3000	HeLa
Boster Bio	A15906	Human, Mouse, Rat	1:500 - 1:2000	Various
Biobool	A008096	Human, Mouse, Rat	1:200 - 1:1000	HeLa
Novateinbio	-	Human, Mouse, Rat	1:100 - 1:1000	Not specified

Table 2: **SNX7** Antibody Recommendations for Immunofluorescence

Antibody/Supplier	Catalog Number	Species Reactivity	Recommended Dilution	Fixation/Permeabilization
Novateinbio	-	Human, Mouse, Rat	1:50 - 1:500	Not specified
Thermo Fisher Scientific	Multiple	Human, Mouse, Rat	Varies	Not specified

Note: Specific product datasheets should be consulted for the most accurate and up-to-date information.

Experimental Protocols

Western Blot Protocol

This protocol provides a general procedure for detecting **SNX7** protein in cell lysates by Western Blot.

1. Sample Preparation: a. Collect cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE and Protein Transfer: a. Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes. b. Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. b. Incubate the membrane with the primary **SNX7** antibody (refer to Table 1 for starting dilutions) in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Detect the signal using a chemiluminescence imaging system.

Immunofluorescence Protocol

This protocol provides a general procedure for visualizing the subcellular localization of **SNX7** in cultured cells.

1. Cell Seeding and Culture: a. Seed cells onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
2. Fixation and Permeabilization: a. Fixation: i. Aspirate the culture medium and wash the cells once with PBS. ii. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. iii. Alternatively, ice-cold methanol can be used for fixation for 10 minutes at -20°C. b. Permeabilization: i. If using paraformaldehyde fixation, wash the cells three times with PBS. ii. Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.^{[6][7]} iii. If using methanol fixation, permeabilization is not typically required.

3. Immunostaining: a. Wash the cells three times with PBS. b. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS) for 30-60 minutes at room temperature.[7] c. Dilute the primary **SNX7** antibody to the recommended concentration (see Table 2) in the blocking buffer. d. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. e. Wash the cells three times with PBS for 5 minutes each. f. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in the blocking buffer. g. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light. h. Wash the cells three times with PBS for 5 minutes each, protected from light.

4. Mounting and Imaging: a. Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI). b. Seal the edges of the coverslips with nail polish. c. Visualize the cells using a fluorescence or confocal microscope.

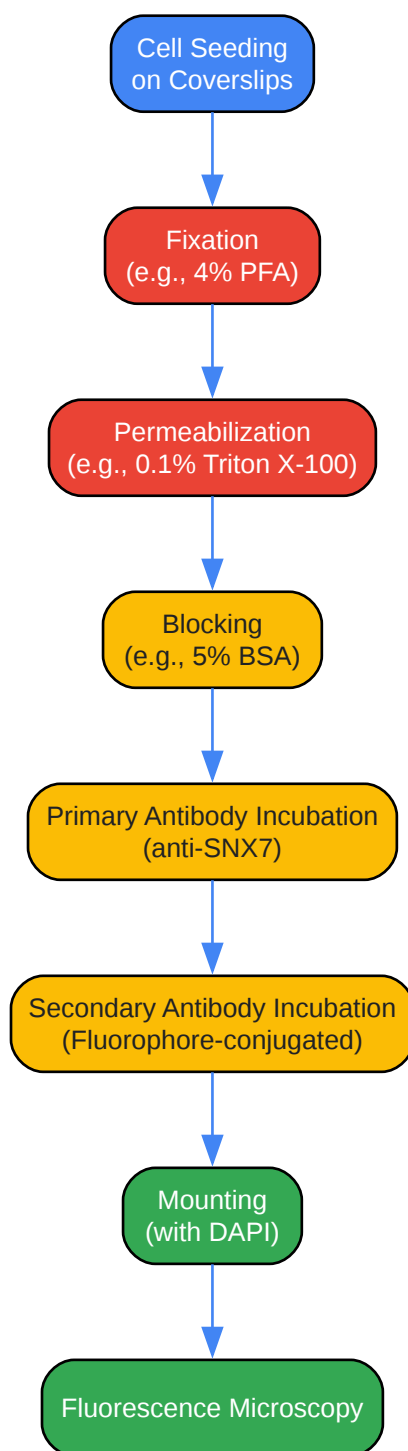
Visualizations

The following diagrams illustrate the experimental workflow for Western Blotting and Immunofluorescence, as well as a simplified signaling pathway involving **SNX7**.



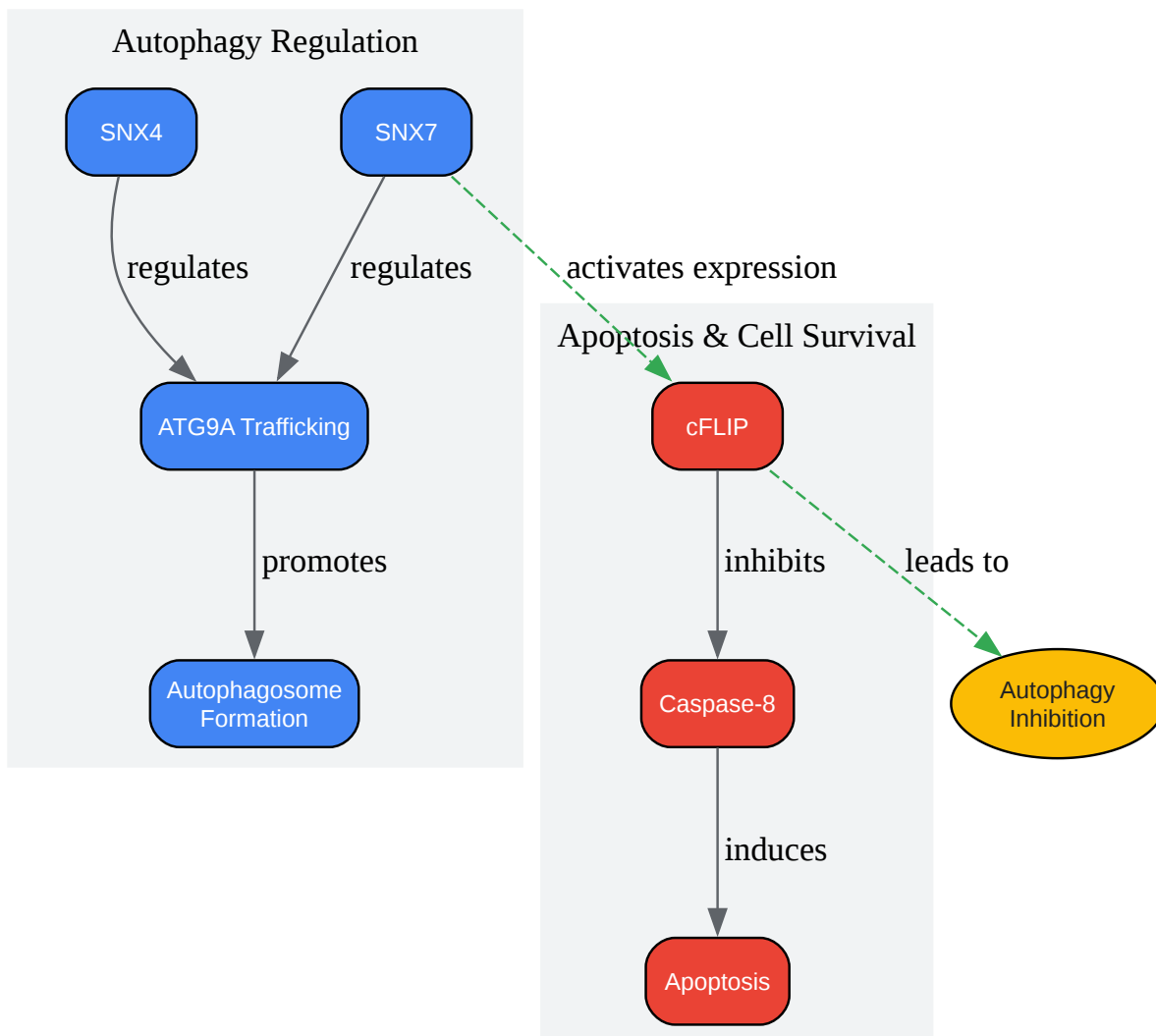
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Western Blot experimental workflow.



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